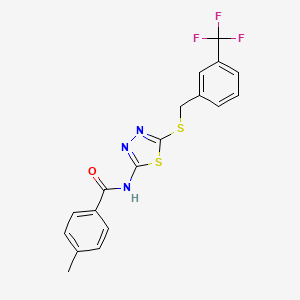

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C19H15F3N2OS This compound is characterized by the presence of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

属性

IUPAC Name |

4-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-5-7-13(8-6-11)15(25)22-16-23-24-17(27-16)26-10-12-3-2-4-14(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOOBRHEFHOHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.

Coupling with Benzyl Thioether: The benzyl thioether moiety is introduced through a coupling reaction between the thiadiazole derivative and a benzyl halide in the presence of a base.

Formation of Benzamide: The final step involves the formation of the benzamide group by reacting the intermediate with 4-methylbenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the benzamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazole derivatives.

科学研究应用

Overview

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a thiadiazole ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, materials science, and biological research. Its molecular formula is , and it is characterized by its potential biological activities and applications.

Medicinal Chemistry

The compound is being researched for its potential antimicrobial and anticancer properties. Its structural components contribute to its activity against various pathogens and cancer cell lines.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, one study reported an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, showing comparable efficacy to the reference drug Tamoxifen (IC50 of 10.38 µM). The mechanism of action appears to involve apoptosis induction through caspase activation.

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | 15.63 | Tamoxifen | 10.38 |

- Antimicrobial Activity : The compound has also been evaluated for its ability to combat bacterial and fungal infections. It shows promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Research indicates that it can significantly inhibit MAO-A and MAO-B activity at micromolar concentrations, which is crucial in the treatment of neurodegenerative diseases.

| Compound | MAO Isoform | Inhibition (%) at |

|---|---|---|

| This compound | MAO-A | >50% |

| This compound | MAO-B | >50% |

Structural Characteristics

The structural features of this compound significantly contribute to its biological activity:

- Thiadiazole Ring : Known for diverse biological properties including antimicrobial and anticancer activities.

- Trifluoromethyl Group : Enhances lipophilicity and influences interaction with biological targets.

- Benzamide Moiety : Associated with various pharmacological activities.

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound. These studies have shown that modifications to the benzyl moiety can significantly impact anticancer potency. Compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

作用机制

The mechanism of action of 4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and thiadiazole ring are known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

相似化合物的比较

Similar Compounds

4-methyl-N-(3-trifluoromethyl-phenyl)-benzamide: Similar structure but lacks the thiadiazole ring.

N-(5-(3-trifluoromethylbenzyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: Similar structure but with variations in the position of the trifluoromethyl group.

Uniqueness

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties

生物活性

4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a thiadiazole ring. This compound is being investigated for its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor.

Structural Characteristics

The compound's structure can be broken down into key components that contribute to its biological activity:

- Thiadiazole Ring : Known for its diverse biological properties, including antimicrobial and anticancer activities.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Benzamide Moiety : Often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to the reference drug Tamoxifen (IC50 of 10.38 µM) . The mechanism of action appears to involve apoptosis induction through caspase activation.

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | 15.63 | Tamoxifen | 10.38 |

Enzyme Inhibition

The compound has also been explored for its potential as a monoamine oxidase (MAO) inhibitor. Studies indicate that derivatives containing the thiadiazole ring show promising MAO-A and MAO-B inhibitory activity. The inhibition percentage was assessed using fluorometric methods, revealing that certain derivatives could inhibit MAO activity significantly at micromolar concentrations .

| Compound | MAO Isoform | Inhibition (%) at 10^-4 M |

|---|---|---|

| This compound | MAO-A | >50% |

| This compound | MAO-B | >50% |

The biological activity of this compound likely stems from its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's reactivity with enzymes and receptors, potentially leading to inhibition of their activity. Molecular docking studies have provided insights into how these compounds bind to their targets, indicating strong interactions with amino acid residues in enzyme active sites .

Case Studies

A notable investigation focused on the synthesis and biological evaluation of various thiadiazole derivatives revealed that modifications to the benzyl moiety significantly impacted anticancer potency. The study highlighted that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

常见问题

Q. What are the optimal synthetic routes for 4-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core followed by sequential functionalization. Key steps include:

- Thioether linkage formation : Reacting 5-mercapto-1,3,4-thiadiazole with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous acetone at reflux (60–80°C) for 6–8 hours .

- Amide coupling : Using coupling agents like HATU or DCC with DMAP catalysis to attach the 4-methylbenzamide moiety to the thiadiazole ring .

Critical parameters :

| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Thioether formation | K₂CO₃, acetone | 60–80 | Acetone | 70–85 |

| Amide coupling | HATU, DIPEA | 25 (room temp) | DMF | 60–75 |

| Purity is monitored via TLC and HPLC, with recrystallization in ethanol/water mixtures for final purification . |

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and analytical methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 481.08) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S bond) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., thiadiazole-amide dimerization) .

Q. What in vitro biological screening models are appropriate for initial assessment of its bioactivity?

- Methodological Answer : Standard assays include:

| Model | Target | Assay Type | Key Metrics | Reference |

|---|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Broth microdilution | MIC (µg/mL) | |

| Anticancer | MCF-7, HeLa | MTT assay | IC₅₀ (µM) | |

| Enzyme inhibition | PFOR enzyme | Spectrophotometric | % inhibition at 10 µM | |

| Compound stability in DMSO/PBS and cytotoxicity against HEK-293 cells should be assessed to rule off-target effects . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

- Methodological Answer : Systematic modifications to the core structure include:

- Trifluoromethyl group : Replacing with -CF₃ analogs (e.g., -Cl, -NO₂) to modulate lipophilicity and electron-withdrawing effects .

- Thiadiazole substituents : Introducing methyl or ethyl groups at position 5 of the thiadiazole to sterically hinder enzymatic degradation .

Example SAR findings :

| Modification | Bioactivity Change | Mechanism | Reference |

|---|---|---|---|

| -CF₃ → -Cl | ↑ Antibacterial activity | Enhanced membrane permeability | |

| Addition of 4-methylbenzamide | ↓ Cytotoxicity | Reduced off-target binding |

Q. What computational strategies can predict binding modes with biological targets like the PFOR enzyme?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the compound’s amide group and PFOR’s active site (PDB: 1Y7T). Key residues: Arg128 and Glu266 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., N-H⋯O=C interactions) .

- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict IC₅₀ values .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound degradation : Use stability studies (HPLC monitoring) to confirm integrity during assays .

- Cell line heterogeneity : Validate results across multiple cell lines (e.g., compare MCF-7 vs. MDA-MB-231 for breast cancer) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the benzamide moiety .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance dissolution .

- Co-crystallization : Use co-formers like succinic acid to create stable polymorphs with higher solubility .

Q. How should off-target effects and selectivity be evaluated during lead optimization?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) to identify off-target inhibition .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

Q. What are the metabolic stability and degradation pathways under physiological conditions?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Major pathways: oxidative defluorination and thiadiazole ring cleavage .

- Half-life (t₁/₂) : Typically 2–4 hours in HLMs, suggesting need for pharmacokinetic enhancers .

Q. How can combinatorial chemistry expedite high-throughput synthesis of derivatives?

- Methodological Answer :

- Parallel synthesis : Use robotic liquid handlers to vary substituents (e.g., 20 benzyl bromide analogs) in 96-well plates .

- Solid-phase synthesis : Immobilize the thiadiazole core on Wang resin for iterative amide couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。